
VH032-PEG2-NH2 hydrochloride; VHL Ligand-Linker Conjugates 3 hydrochloride; E3 ligase Ligand-Linker Conjugates 6
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S,R,S)-AHPC-PEG2-NH2 (hydrochloride) is a compound used primarily in the field of targeted protein degradation. It is a ligand-linker conjugate that facilitates the recruitment of the von Hippel-Lindau (VHL) protein, which is crucial for the degradation of target proteins via the proteolysis-targeting chimera (PROTAC) technology . This compound is particularly valuable in the synthesis of molecules designed for targeted protein degradation, making it a significant tool in chemical biology and drug discovery .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S,R,S)-AHPC-PEG2-NH2 (hydrochloride) involves multiple steps, starting with the preparation of the AHPC core structure. The core structure is then linked to a polyethylene glycol (PEG) chain, which is further functionalized with an amine group. The final product is obtained as a hydrochloride salt to enhance its stability and solubility .
Industrial Production Methods
Industrial production of (S,R,S)-AHPC-PEG2-NH2 (hydrochloride) typically involves large-scale organic synthesis techniques. The process includes the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is usually produced in powder or crystalline form and stored at low temperatures to maintain its stability .
Análisis De Reacciones Químicas
Types of Reactions
(S,R,S)-AHPC-PEG2-NH2 (hydrochloride) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the AHPC core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired outcomes .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds .
Aplicaciones Científicas De Investigación
(S,R,S)-AHPC-PEG2-NH2 (hydrochloride) has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex molecules in chemical biology.
Biology: Facilitates the study of protein-protein interactions and protein degradation pathways.
Medicine: Plays a crucial role in the development of targeted therapies for diseases such as cancer by enabling the selective degradation of disease-causing proteins.
Industry: Utilized in the production of specialized reagents and tools for biochemical research.
Mecanismo De Acción
The mechanism of action of (S,R,S)-AHPC-PEG2-NH2 (hydrochloride) involves the recruitment of the VHL protein, which is part of the E3 ubiquitin ligase complex. This recruitment leads to the ubiquitination and subsequent degradation of target proteins via the proteasome pathway. The compound’s PEG2 linker enhances its solubility and facilitates its interaction with target proteins, making it an effective tool for targeted protein degradation .
Comparación Con Compuestos Similares
Similar Compounds
(S,R,S)-AHPC-PEG1-NH2 (hydrochloride): Similar structure but with a shorter PEG linker.
(S,R,S)-AHPC-piperazine-pyridine-alkyne-NH2 (hydrochloride): Contains a piperazine-pyridine moiety instead of the PEG linker.
(S,S,S)-AHPC hydrochloride: An inactive derivative used as a negative control in experiments
Uniqueness
(S,R,S)-AHPC-PEG2-NH2 (hydrochloride) is unique due to its specific PEG2 linker, which provides enhanced solubility and flexibility compared to other similar compounds. This makes it particularly effective in the synthesis of PROTACs and other molecules designed for targeted protein degradation .
Propiedades
Fórmula molecular |
C28H42ClN5O6S |
|---|---|
Peso molecular |
612.2 g/mol |
Nombre IUPAC |
1-[2-[[2-[2-(2-aminoethoxy)ethoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide;hydrochloride |
InChI |
InChI=1S/C28H41N5O6S.ClH/c1-18-24(40-17-31-18)20-7-5-19(6-8-20)14-30-26(36)22-13-21(34)15-33(22)27(37)25(28(2,3)4)32-23(35)16-39-12-11-38-10-9-29;/h5-8,17,21-22,25,34H,9-16,29H2,1-4H3,(H,30,36)(H,32,35);1H |
Clave InChI |
SYAOHFUUVWFWJH-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)COCCOCCN)O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


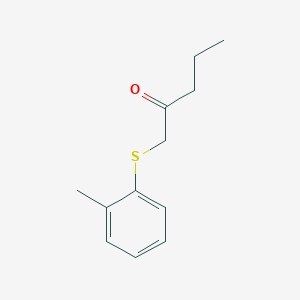
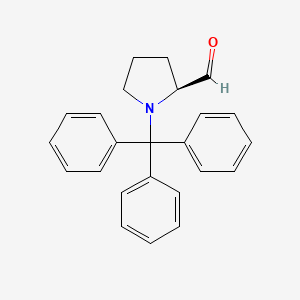

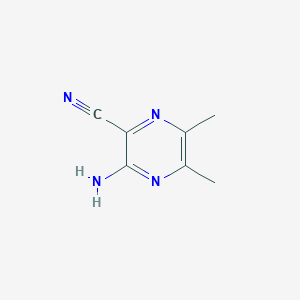

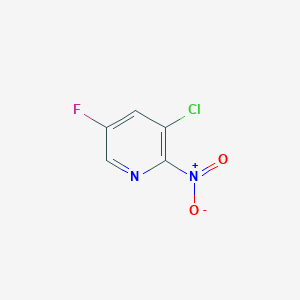

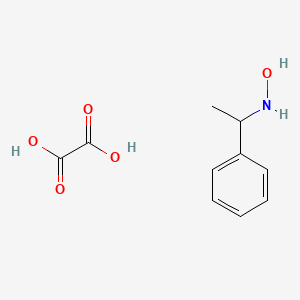
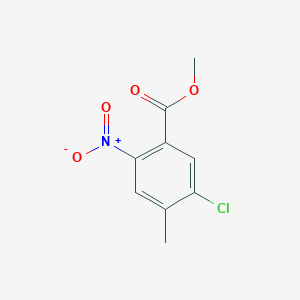
![6-Methylbenzo[b]thiophen-2-amine](/img/structure/B13650002.png)
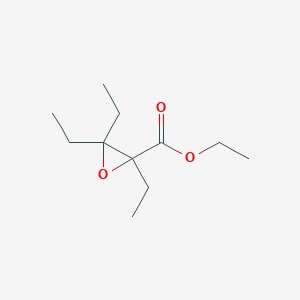
![[3-(Aminomethyl)phenoxy]acetic acid](/img/structure/B13650013.png)
![Methyl 2-(trifluoromethyl)-3H-imidazo[4,5-c]pyridine-6-carboxylate](/img/structure/B13650019.png)
![[[2,2'-[(1S,2S)-1,2-Cyclohexanediylbis[(nitrilo-|EN)methylidyne]]bis[4-bis(1,1-dimethylethyl)-6-methyl-phenolato-|EO]](2-)](4-methylbenzenesulfonato-|EO)cobalt](/img/structure/B13650034.png)
